
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both furan and pyrazole rings These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and oxygenated pyrazole compounds.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or interact with DNA.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)pyrazole: Similar structure but lacks the methyl group, which may affect its biological activity.
5-Methyl-1H-pyrazol-4-amine: Lacks the furan ring, which may reduce its overall biological activity.
2-Furylhydrazine: Contains the furan ring but lacks the pyrazole structure, leading to different chemical properties.
Uniqueness
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which contribute to its diverse chemical reactivity and biological activities. The combination of these two heterocyclic systems in a single molecule enhances its potential for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(9)8(11-10-5)6-3-2-4-12-6/h2-4H,9H2,1H3,(H,10,11) |
Clave InChI |
UGAHIYFQLRTMMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


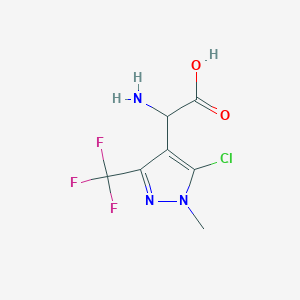
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
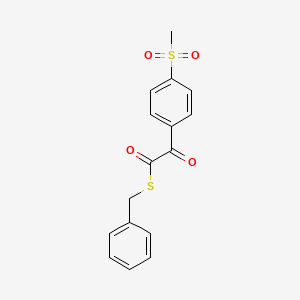
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
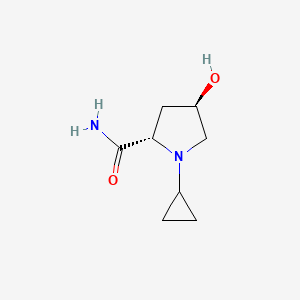
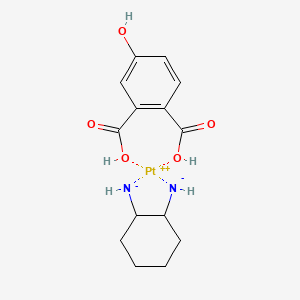
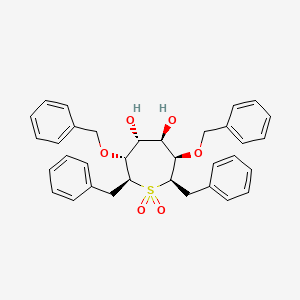
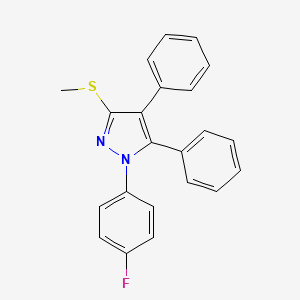
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
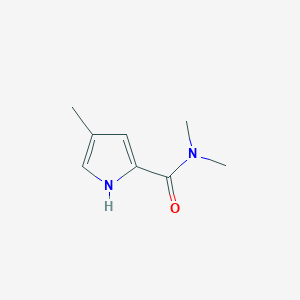
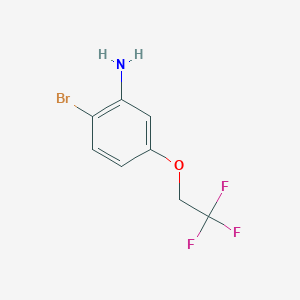
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
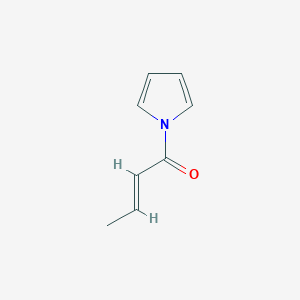
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
